molecular formula C6H6N4O4 B1679002 Nitrofurazone CAS No. 59-87-0

Nitrofurazone

货号: B1679002
CAS 编号: 59-87-0
分子量: 198.14 g/mol
InChI 键: IAIWVQXQOWNYOU-BAQGIRSFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

硝呋喃索是通过一系列化学反应合成的。 主要合成路线涉及5-硝基-2-糠醛与半卡巴肼的反应 . 反应条件通常包括酸性或中性介质和受控温度,以确保形成所需的产物。 工业生产方法通常涉及使用类似反应条件的大规模合成,但参数优化以提高产量和纯度 .

化学反应分析

硝呋喃索经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂。 例如,硝呋喃索的氧化可以导致硝呋喃酮的形成,而还原可以产生氨基衍生物 .

生物活性

Nitrofurazone, a nitrofuran derivative, is primarily recognized for its broad-spectrum antibacterial properties. This compound has been extensively studied for its biological activities, including its mechanisms of action, therapeutic applications, and potential side effects. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound exerts its antibacterial effects through several mechanisms:

  • Reduction to Active Forms : this compound is activated through reduction by nitroreductases and azoreductases in bacteria. This activation leads to the formation of reactive metabolites that can damage bacterial DNA and proteins, ultimately inhibiting bacterial growth .
  • Generation of Reactive Oxygen Species (ROS) : Recent studies have indicated that this compound can induce oxidative stress in cells by increasing ROS levels, which may contribute to its anticancer properties as well .

Therapeutic Applications

This compound is used in various clinical settings, particularly in dermatology and wound care. Its applications include:

  • Topical Antibacterial Treatment : this compound is commonly used in ointments for treating burns and skin infections due to its effective antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Potential Anticancer Agent : Research has shown that this compound analogs may possess anticancer activity against various cancer cell lines, such as CaCo-2 and MDA-MB 231, by inducing apoptosis and exhibiting lower cytotoxicity towards normal cells .

Case Studies

  • Comparative Study on Pain Relief : A study comparing the efficacy of this compound (0.2%) with another burn ointment (Recove®) demonstrated that both treatments significantly reduced pain levels after one hour. However, Recove® was found to be more effective than this compound in alleviating pain .
    Treatment GroupInitial Pain ScorePain Score After 1 HourP-value
    Recove®6.272.88<0.01
    This compound6.313.96<0.01
  • Evaluation of Furacin-S : A clinical trial evaluated a combination product containing this compound and hydrocortisone (Furacin-S) for treating various dermatoses. The results indicated that Furacin-S was more effective for conditions like impetigo and folliculitis compared to other treatments without significant side effects .

Safety and Side Effects

While this compound is effective as an antibacterial agent, it has been associated with several safety concerns:

  • Local Irritation : Topical application can lead to local irritation or sensitization in some patients .
  • Carcinogenic Potential : Long-term studies have indicated potential carcinogenic effects in animal models, particularly concerning testicular degeneration and skin tumors in high-dose groups .

Environmental Impact

Recent studies have raised concerns about the ecological effects of this compound, particularly regarding its persistence in marine environments and potential negative influences on ecosystem functions .

属性

CAS 编号

59-87-0

分子式

C6H6N4O4

分子量

198.14 g/mol

IUPAC 名称

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-

InChI 键

IAIWVQXQOWNYOU-BAQGIRSFSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

手性 SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N

规范 SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

外观

Solid powder

沸点

236-240 °C

颜色/形态

PALE YELLOW NEEDLES
LEMON-YELLOW CRYSTALLINE POWDER

熔点

457 to 464 °F (decomposes) (NTP, 1992)
457-464 ° F

Key on ui other cas no.

59-87-0

物理描述

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992)
Dry Powder
Odorless, lemon-yellow crystalline powder;  [HSDB]
Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange.

Pictograms

Acute Toxic; Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

DARKENS ON PROLONGED EXPOSURE TO LIGHT
SENSITIVE TO HEAT
STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT
Nitrofurazone darkens slowly on exposure to light;  however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials.

溶解度

less than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL;  SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%;  PRACTICALLY INSOL IN CHLOROFORM & ETHER
SOL IN ALKALINE SOLN

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Furacilin
Furacillin
Furacin
Nitrofural
Nitrofurazone
Nitrofurazone, Calcium (2:1) Salt

蒸汽压力

0.00000431 [mmHg]

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrofurazone
Reactant of Route 2
Reactant of Route 2
Nitrofurazone
Reactant of Route 3
Reactant of Route 3
Nitrofurazone
Reactant of Route 4
Nitrofurazone
Customer
Q & A

Q1: How does nitrofurazone exert its antibacterial effects?

A1: this compound requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert this compound to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []

Q2: What is the chemical structure of this compound?

A2: this compound is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:

Q3: What is the molecular formula and weight of this compound?

A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.

Q4: How does light exposure affect this compound solutions?

A4: this compound solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []

Q5: Does this compound itself possess any catalytic activity?

A5: While this compound itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of this compound, generating reactive intermediates that exert the antibacterial effects.

Q6: Have any computational studies been conducted on this compound?

A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of this compound analogs and their antischistosomal activity, as suggested in one study. []

Q7: How does modifying the this compound structure affect its activity?

A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of this compound. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.

Q8: What factors impact the stability of this compound solutions?

A8: The stability of this compound solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []

Q9: Are there any specific safety concerns associated with handling this compound?

A9: While not explicitly covered in the provided abstracts, this compound's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.

Q10: How is this compound distributed in the body after administration?

A10: Studies using radiolabeled carbon-14 this compound in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that this compound can be absorbed and distributed to various tissues, including milk. []

Q11: Has this compound demonstrated efficacy in treating burn wounds?

A11: Several studies investigated this compound's efficacy in treating burn wounds. One clinical trial found that this compound 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, this compound might be associated with a higher risk of sensitivity reactions. [, ]

Q12: What mechanisms contribute to this compound resistance in bacteria?

A12: A primary mechanism of this compound resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of this compound, limiting the formation of reactive intermediates responsible for its antibacterial effects. []

Q13: What are the main safety concerns regarding this compound use?

A13: this compound is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between this compound administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.

Q14: Have any targeted drug delivery systems been investigated for this compound?

A14: Research explored incorporating this compound into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver this compound directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]

Q15: What are the challenges associated with using semicarbazide as a marker for this compound exposure?

A15: While semicarbazide has been used as a marker metabolite for this compound exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial this compound contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []

Q16: What analytical methods are used to quantify this compound in various matrices?

A16: Several analytical methods have been employed to quantify this compound, including:

  • HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine this compound residues in milk. []
  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact this compound in milk and milk powder. []
  • ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect this compound metabolites in animal food. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。